Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-bromophenyl)-N-hydroxy-, P-oxide
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Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-bromophenyl)-N-hydroxy-, P-oxide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the oxazaphosphorin ring: This step involves the reaction of suitable precursors under controlled conditions to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Introduction of the bis(2-chloroethyl)amino group: This step may involve nucleophilic substitution reactions using bis(2-chloroethyl)amine.
Attachment of the urea and N-hydroxy groups: These groups can be introduced through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to dechlorinated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry
In industrial applications, this compound may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits anticancer activity, it may interact with DNA or proteins involved in cell division. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.
Uniqueness
The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-bromophenyl)-N-hydroxy-, P-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
97139-60-1 |
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Molecular Formula |
C14H20BrCl2N4O4P |
Molecular Weight |
490.1 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(2-bromophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20BrCl2N4O4P/c15-11-3-1-2-4-12(11)18-14(22)21(23)13-5-10-25-26(24,19-13)20(8-6-16)9-7-17/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24) |
InChI Key |
AKGCYKHMRWIWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=CC=C2Br)O)N(CCCl)CCCl |
Origin of Product |
United States |
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